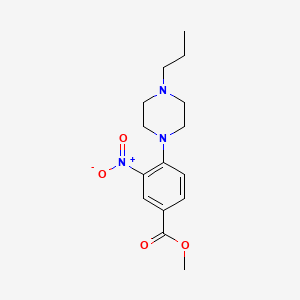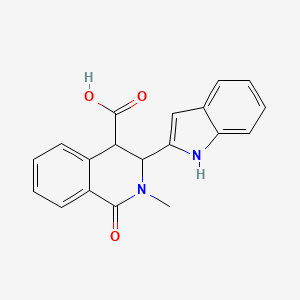
3-(1H-indol-2-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Overview
Description
Indole derivatives are a significant class of heterocyclic compounds found in a wide range of natural products and drugs . They play a crucial role in cell biology and have been used in the treatment of various disorders . The indole nucleus is often found in biologically active compounds, making it an important heterocyclic compound with broad-spectrum biological activities .
Molecular Structure Analysis
The molecular structure of indole derivatives can vary widely depending on the specific compound. For example, the molecular formula of (2E)-3-(1H-Indol-2-yl)acrylic acid is C11H9NO2 .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For instance, Suzuki–Miyaura cross-coupling is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. For example, the molecular weight of (2E)-3-(1H-Indol-2-yl)acrylic acid is 189.21 g/mol .
Scientific Research Applications
Cancer Research
Indole derivatives, such as the one , are known to play a significant role in cancer research. They have been studied for their potential to treat cancer cells due to their ability to interact with various biological pathways involved in cell proliferation and apoptosis . The structural complexity of this compound allows for interactions with multiple targets within the cell, making it a valuable molecule for developing new anticancer therapies.
Microbial Inhibition
Research has indicated that indole derivatives exhibit antimicrobial properties. This compound could be investigated for its efficacy against a range of bacterial and fungal pathogens. Its mechanism of action may involve disrupting microbial cell walls or interfering with essential enzymes .
Enzyme Inhibition
Compounds with an indole moiety have been explored as enzyme inhibitors. This particular compound could potentially inhibit enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase (IDO). IDO plays a role in immune response regulation, and its inhibition could have therapeutic implications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities . This suggests that the compound could potentially affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , the compound could potentially have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1H-indol-2-yl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-21-17(15-10-11-6-2-5-9-14(11)20-15)16(19(23)24)12-7-3-4-8-13(12)18(21)22/h2-10,16-17,20H,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTPEGGFXPAONH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-2-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



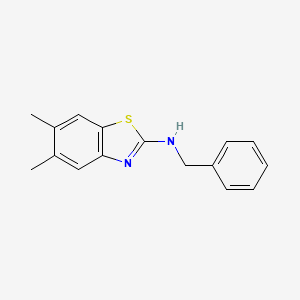
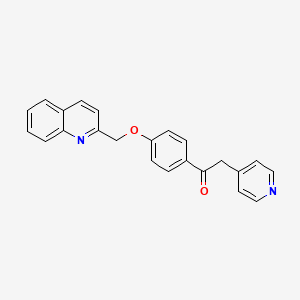
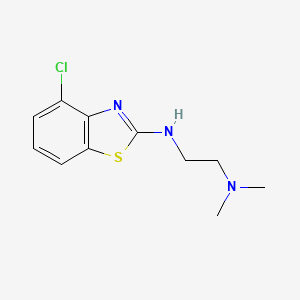
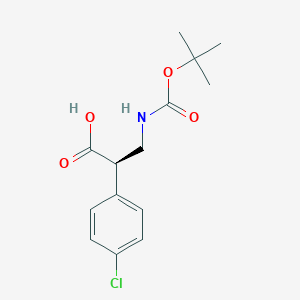

![3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid](/img/structure/B1387354.png)


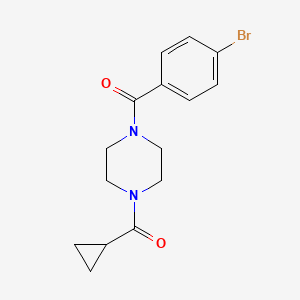
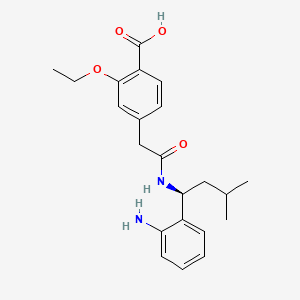
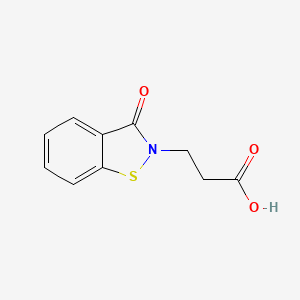
![N-benzyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387367.png)
![ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetraazole-5-carboxylate](/img/structure/B1387368.png)
